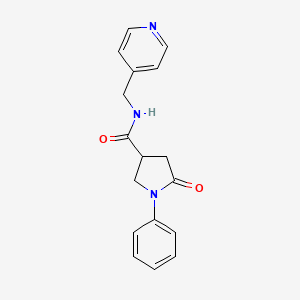![molecular formula C14H14N4O4S B5472885 2-imino-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B5472885.png)
2-imino-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds with similar structures, such as 2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide , are often used in early discovery research . They are part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds, such as 2-imino-2,5-dihydrofurans, have been synthesized through various methods, including one-step three-component condensation reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined by its linear formula, CAS number, and molecular weight. For example, the compound 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide has a linear formula of C20H22N6O2, a CAS number of 608494-74-2, and a molecular weight of 378.437 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its linear formula, CAS number, and molecular weight. For example, the compound 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide has a linear formula of C20H22N6O2, a CAS number of 608494-74-2, and a molecular weight of 378.437 .Mechanism of Action
Properties
IUPAC Name |
(5E)-2-amino-5-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c15-14-16-13(19)12(23-14)8-9-7-10(18(20)21)1-2-11(9)17-3-5-22-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKHZLAYQYFCJM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B5472811.png)
![N-ethyl-N-(1-ethylpropyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5472822.png)
![1-(3-chloro-5-methoxybenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5472825.png)
![1-{4-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE](/img/structure/B5472838.png)
![ethyl 2-(4-{[(allyloxy)carbonyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5472842.png)
![2-isopropyl-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5472853.png)
![[4-[(E)-2-acetamido-3-(benzylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B5472855.png)
![4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE](/img/structure/B5472856.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5472859.png)
![N-(2-amino-2-oxoethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5472867.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5472876.png)
![4-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5472884.png)
![1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5472892.png)
